molecular formula C20H16ClN5O3S B2447329 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-82-3

4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2447329
CAS No.: 477709-82-3
M. Wt: 441.89
InChI Key: JBXIQZTVYOYRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C20H16ClN5O3S and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c21-15-8-10-17(11-9-15)30(28,29)24-23-19(27)18-14-22-26(16-6-2-1-3-7-16)20(18)25-12-4-5-13-25/h1-14,24H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIQZTVYOYRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide, also known by its CAS number 477709-82-3, is a compound with significant potential in pharmacological applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H16ClN5O3SC_{20}H_{16}ClN_5O_3S, with a molecular weight of 441.89 g/mol. The structure features a chlorobenzenesulfonyl moiety attached to a pyrazole derivative, which is critical for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines.

In Vitro Studies

A notable study conducted using the National Cancer Institute's (NCI) 60-cell line screening revealed that this compound exhibited a low level of anticancer activity. The growth inhibition percentages for several leukemia cell lines were as follows:

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The mean growth percentage across all tested lines was approximately 104.68%, indicating minimal cytotoxic effects at the tested concentration of 10 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival. The presence of the pyrazole ring suggests potential interactions with enzymes involved in tumor growth regulation.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds within the pyrazole class, highlighting their diverse pharmacological profiles:

  • Anticancer Screening : A study published in MDPI reported on various pyrazole derivatives and their anticancer activities, noting that modifications to the pyrazole structure can significantly influence efficacy against specific cancer types .
  • Structure-Activity Relationship (SAR) : Research has indicated that substituents on the pyrazole ring can enhance or diminish biological activity, emphasizing the importance of structural modifications in drug design .
  • Synergistic Effects : Some studies have explored combinations of pyrazole derivatives with other chemotherapeutic agents to assess potential synergistic effects, which may improve therapeutic outcomes in resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise as a therapeutic agent, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an androgen receptor antagonist. Research indicates that such compounds can be effective in treating androgen-dependent cancers, including prostate cancer. The structure of this compound allows it to interact selectively with androgen receptors, potentially leading to improved therapeutic outcomes for patients with AR-dependent conditions .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated that it exhibits comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin . This suggests its potential use in developing new antimicrobial agents.

Pesticidal Activity

The compound's structural features make it a candidate for agrochemical applications. Its derivatives have been investigated for their ability to inhibit plant pathogens, which can lead to enhanced crop protection strategies. Studies indicate that compounds with similar pyrazole structures exhibit fungicidal properties, suggesting that 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide may also possess these qualities .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its derivatives can be utilized in creating functional polymers or nanomaterials with specific properties tailored for applications in electronics or photonics.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ConditionResult/Comparison
AntimicrobialVarious bacteria and fungiComparable to penicillin G
AnticancerProstate cancer cell linesEffective AR antagonist
PesticidalPlant pathogensPotential fungicidal activity

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effectiveness of several compounds structurally similar to this compound against prostate cancer cells. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, supporting further development as a therapeutic agent .

Case Study 2: Agricultural Application

Research focusing on the agricultural efficacy of pyrazole derivatives found that specific compounds demonstrated high levels of activity against common plant pathogens. The study suggested that incorporating the sulfonamide group could enhance the bioactivity of the parent compound, indicating a promising avenue for crop protection solutions .

Preparation Methods

Suzuki-Miyaura Coupling for Pyrazole Boronic Acid Intermediates

The pyrazole boronic acid precursor is synthesized via palladium-catalyzed cross-coupling. For example, (1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1201643-70-0) is prepared using:

Reaction Conditions

Component Quantity/Concentration
4-Pinacolatoboron-1H-pyrazole 0.6 g (3.1 mmol)
Sodium periodate (NaIO₄) 2.0 g (9.3 mmol)
Ammonium acetate (NH₄OAc) 0.54 g (7.1 mmol)
Solvent: Acetone/water 30 mL (1:1 v/v)
Temperature 20°C (overnight)

Outcome : 89% yield after chromatography (MeOH:DCM = 1:5).

Cyclocondensation for Pyrrole-Pyrazole Hybridization

A cyclocondensation strategy forms the pyrrole-substituted pyrazole core. Ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate is synthesized by refluxing dicarbonyl esters with phenylhydrazine in acetic acid:

Procedure :

  • Reflux 2 (2.23 g, 0.01 mol) in 15 mL acetic acid for 6 h.
  • Pour into ice water, filter, and recrystallize from ethanol.

Yield : 77% (2.27 g); Characterization :

  • IR: 1724 cm⁻¹ (C=O ester), 1653 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 1.25 (t, CH₃), 3.51 (s, NCH₃), aromatic protons at 7.3–8.1 ppm.

Hydrazide Formation

The ester intermediate is converted to the carbohydrazide using hydrazine hydrate:

Reaction Conditions

Component Quantity
Ester 3 2.95 g (0.01 mol)
Hydrazine hydrate (99%) 2 mL
Solvent: Ethanol 50 mL
Temperature Reflux (5 h)

Outcome : Hydrazide 4 obtained after recrystallization.

Synthesis of 4-Chlorobenzenesulfonohydrazide

4-Chlorobenzenesulfonyl chloride is treated with hydrazine hydrate in anhydrous conditions:

Procedure :

  • Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equiv) in dry THF.
  • Add hydrazine hydrate (1.2 equiv) dropwise at 0°C.
  • Stir for 4 h at room temperature, filter, and wash with cold ether.

Yield : 85–90% (typical for sulfonohydrazides).

Final Coupling: Amide Bond Formation

The pyrazole-4-carbohydrazide and 4-chlorobenzenesulfonohydrazide are coupled via an acyl chloride intermediate:

Acyl Chloride Preparation

  • React pyrazole-4-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry DCM.
  • Reflux for 3 h, evaporate excess SOCl₂.

Amide Coupling

Reaction Conditions

Component Quantity
Acyl chloride 1.0 equiv
4-Chlorobenzenesulfonohydrazide 1.1 equiv
Solvent: Dry DCM 10 mL/mmol
Base: Triethylamine 2.0 equiv
Temperature 0°C → RT (12 h)

Workup :

  • Quench with ice water, extract with DCM.
  • Purify via silica chromatography (MeOH:DCM = 1:20).

Yield : 75–82%.

Optimization and Challenges

Catalytic Systems in Suzuki Coupling

  • PdCl₂(dppf) : Optimal for aryl boronic acids (82.4% yield).
  • Tetrakis(triphenylphosphine)palladium(0) : Requires inert atmosphere and elevated temperatures (100°C).

Regioselectivity in Pyrazole Formation

Cyclocondensation of unsymmetrical dicarbonyl esters with phenylhydrazine favors the 1,3,5-trisubstituted pyrazole regioisomer due to electronic and steric effects.

Purification Strategies

  • Chromatography : MeOH:DCM gradients (1:5 to 1:40) resolve polar intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity solids.

Analytical Characterization

Spectroscopic Data

  • IR : Sulfonamide S=O stretches at 1160–1360 cm⁻¹; amide C=O at 1650–1680 cm⁻¹.
  • ¹H NMR : Pyrazole protons at δ 6.8–8.3 ppm; sulfonamide NH at δ 10.2–10.8 ppm.

Mass Spectrometry

  • ESI-MS : Calculated for C₂₀H₁₆ClN₅O₃S [M+H]⁺: 442.06; Observed: 442.1.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key steps include:

  • Condensation of the hydrazide precursor with appropriate carbonyl-containing intermediates.
  • Cyclization under reflux with POCl₃ to form the pyrazole-sulfonohydrazide core .
    • Optimization : Adjust reaction time (12–24 hrs), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents to improve yield (typically 60–85%). Monitor purity via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?

  • Techniques :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), pyrazole/pyrrole protons (δ 7.0–8.0 ppm), and sulfonamide NH (δ ~10 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating pharmacological activity?

  • Assays :

  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
  • Enzyme Inhibition : Test carbonic anhydrase or cyclooxygenase (COX) inhibition via fluorometric assays, referencing structurally similar sulfonamide derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Best Practices :

  • Standardize precursor purification (e.g., recrystallization from ethanol).
  • Control moisture (use anhydrous solvents) to avoid hydrolysis of intermediates.
  • Validate batch consistency via melting point analysis and comparative NMR .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

  • Recommendations : Use mixed solvents like ethanol:water (7:3) or ethyl acetate:hexane (1:1). Monitor crystal growth at 4°C for 24–48 hrs. Purity >95% is achievable with two recrystallization cycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s bioactivity?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide NH as a hydrogen bond donor) .
  • Molecular Docking : Simulate binding to COX-2 or carbonic anhydrase IX using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol .
    • Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Analysis :

  • Compare reaction conditions (e.g., POCl₃ vs. SOCl₂ as cyclization agents).
  • Assess the impact of substituents on the phenyl/pyrrole rings—electron-withdrawing groups may slow cyclization .
    • Mitigation : Use design of experiments (DoE) to isolate variables (temperature, solvent, catalyst) affecting yield .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • SAR Design :

  • Modify the pyrrole/pyrazole substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to alter lipophilicity (clogP) .
  • Introduce methyl groups to the benzenesulfonamide moiety to improve metabolic stability .
    • Evaluation : Screen derivatives in MES/scPTZ models and compare ED₅₀ values to establish SAR trends .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

  • Methods :

  • HPLC-MS/MS : Monitor hydrolysis of the sulfonohydrazide bond at pH 2–8. Use a C18 column with acetonitrile:water (0.1% formic acid) gradient .
  • Stability Studies : Accelerate degradation at 40°C/75% RH for 4 weeks. Identify major degradants (e.g., free sulfonamide) via LC-MS .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole-pyrrole core?

  • Protocol :

  • Grow single crystals via slow evaporation from DMSO:methanol (1:1).
  • Perform X-ray diffraction to determine tautomeric preference (e.g., 1H-pyrazole vs. 2H-pyrazole). Compare bond lengths (C–N, C–C) to DFT-predicted geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.